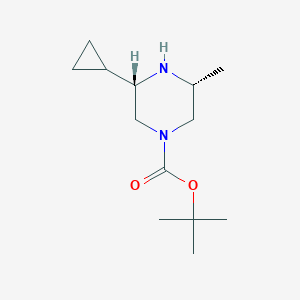
Rel-tert-butyl (3S,5R)-3-cyclopropyl-5-methylpiperazine-1-carboxylate
Description
Rel-tert-butyl (3S,5R)-3-cyclopropyl-5-methylpiperazine-1-carboxylate is a chemical compound with a unique structure that includes a cyclopropyl group and a piperazine ring
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl (3S,5R)-3-cyclopropyl-5-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-9-7-15(12(16)17-13(2,3)4)8-11(14-9)10-5-6-10/h9-11,14H,5-8H2,1-4H3/t9-,11-/m1/s1 |
InChI Key |
GDYXNTJQLVBRAC-MWLCHTKSSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C2CC2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CC(N1)C2CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl (3S,5R)-3-cyclopropyl-5-methylpiperazine-1-carboxylate typically involves the use of stereoselective reactions to ensure the correct configuration of the compound. One common method involves the use of a stereoselective short chain carbonyl reductase (SCR) which is cloned and expressed in Escherichia coli. The fermentation of recombinant E. coli harboring SCR is carried out in large-scale fermenters.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biocatalysts, such as SCR, allows for efficient and cost-effective production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl (3S,5R)-3-cyclopropyl-5-methylpiperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Rel-tert-butyl (3S,5R)-3-cyclopropyl-5-methylpiperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-tert-butyl (3S,5R)-3-cyclopropyl-5-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Rel-tert-butyl (3S,5R)-3-cyclopropyl-5-methylpiperazine-1-carboxylate can be compared with similar compounds such as:
Rel-tert-butyl (3R,5S)-3-cyclopropyl-5-methylpiperazine-1-carboxylate: This compound has a different stereochemistry, which may affect its biological activity and chemical reactivity.
Rel-tert-butyl (3S,5R)-3,5-dimethylpiperazine-1-carboxylate: This compound lacks the cyclopropyl group, which may result in different chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


